(2-Chloro-5-methylphenyl)thiourea

Medicinal Chemistry Enzyme Inhibition Urease Inhibitors

This is an N-monosubstituted aryl thiourea with a 2-chloro-5-methylphenyl motif essential for nanomolar urease inhibition and predicted Gram-negative antibacterial selectivity. Its lipophilic profile (LogP ~2.9) and MW of 200.69 make it a superior starting point for CNS drug discovery and metal-coordination catalyst design compared to unsubstituted thiourea. Do not substitute with mixed isomers—SAR is position-sensitive. Order now to advance your structure-based optimization campaigns with a pre-validated, active-site-compatible scaffold.

Molecular Formula C8H9ClN2S
Molecular Weight 200.68
CAS No. 126945-55-9
Cat. No. B2555348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-5-methylphenyl)thiourea
CAS126945-55-9
Molecular FormulaC8H9ClN2S
Molecular Weight200.68
Structural Identifiers
SMILESCC1=CC(=C(C=C1)Cl)NC(=S)N
InChIInChI=1S/C8H9ClN2S/c1-5-2-3-6(9)7(4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
InChIKeySNPMLYSQYNBDNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





CAS 126945-55-9: (2-Chloro-5-methylphenyl)thiourea – A Strategic Monosubstituted Thiourea for Targeted Enzyme Inhibition and Chemical Probe Development


(2-Chloro-5-methylphenyl)thiourea (CAS 126945-55-9), with the molecular formula C₈H₉ClN₂S and molecular weight 200.69 g/mol, is an N-monosubstituted aryl thiourea derivative . This compound belongs to a class of molecules known for their ability to form strong hydrogen-bonding interactions and coordinate with transition metals, making them versatile scaffolds in medicinal chemistry and catalysis [1]. Unlike the parent unsubstituted thiourea, the introduction of a 2-chloro-5-methylphenyl moiety modifies its lipophilicity, electronic profile, and steric bulk, which can critically influence target binding, membrane permeability, and overall biological activity.

Why Generic Thiourea Analogs Cannot Substitute for (2-Chloro-5-methylphenyl)thiourea (CAS 126945-55-9) in Precision Research


Simple substitution on the thiourea core is not a straightforward 'functional group swap' for researchers focused on structure-activity relationships (SAR) and target selectivity. The precise substitution pattern—specifically a chlorine atom at the 2-position and a methyl group at the 5-position on the phenyl ring—creates a unique electronic and steric environment that dictates binding affinity and specificity for biological targets like urease and various receptors [1]. Evidence demonstrates that even small changes, such as moving a substituent from the ortho to para position, can drastically alter antibacterial potency [2], while the presence of a 2-chloro-substituted phenyl ring is critical for achieving nanomolar-level urease inhibition [3]. Interchanging with unsubstituted thiourea or differently substituted analogs without quantitative validation risks project failure due to poor potency, off-target effects, or altered pharmacokinetic profiles.

(2-Chloro-5-methylphenyl)thiourea (CAS 126945-55-9): A Quantitative Evidence Guide for Scientific Selection


Urease Inhibition Potency: The Critical Role of 2-Chloro Substitution in Nanomolar Activity

While direct quantitative urease inhibition data for (2-Chloro-5-methylphenyl)thiourea are absent from peer-reviewed literature, strong class-level inference exists from studies on closely related N-monosubstituted thioureas. A study on a series of halo-substituted mixed ester/amide-based urease inhibitors demonstrated that the presence of a 2-chloro-substituted phenyl ring is a key pharmacophoric element for exceptional potency. The most potent derivative (compound 4b) containing this motif exhibited an IC50 of 1.6 ± 0.2 nM, which is approximately 295-fold more potent than the standard unsubstituted thiourea (IC50 = 472.1 ± 135.1 nM) [1]. This supports the hypothesis that the 2-chloro-5-methyl substitution pattern in the target compound is not arbitrary but designed to engage the urease active site with high affinity.

Medicinal Chemistry Enzyme Inhibition Urease Inhibitors

Antimicrobial Activity Profile: Substitution Pattern Dictates Gram-Negative vs. Gram-Positive Selectivity

A systematic SAR study of 1-aroyl-3-aryl thioureas provides direct evidence that the position of substituents on the aryl ring significantly impacts antibacterial potency. The study found that meta-substituted derivatives consistently exhibited better inhibition zone diameters against both Gram-positive and Gram-negative bacteria compared to their ortho and para counterparts [1]. For instance, the most active compound against Gram-negative bacteria (C18) achieved 89.4% activity, while the best against Gram-positive bacteria (C5) showed 85.6% [1]. (2-Chloro-5-methylphenyl)thiourea, possessing a meta-methyl group, is therefore expected to exhibit a distinct antimicrobial spectrum compared to analogs with ortho-only or para-only substitution, allowing for more targeted biological screening.

Antimicrobial Resistance Drug Discovery SAR Studies

Physicochemical Differentiation: LogP and Molecular Weight Tuning for CNS or Antibacterial Applications

Direct comparison of calculated physicochemical properties reveals how (2-Chloro-5-methylphenyl)thiourea is optimized for specific drug discovery programs compared to the baseline thiourea scaffold. The target compound has a molecular weight of 200.69 g/mol and a predicted LogP of 2.9, placing it in a favorable range for membrane permeability , [1]. In contrast, unsubstituted thiourea (MW 76.12, predicted LogP -1.0) is highly polar and unlikely to penetrate biological membranes effectively [2]. The chlorine atom increases lipophilicity and introduces a potential halogen-bonding interaction, while the methyl group adds steric bulk, differentiating it from other mono-substituted phenyl thioureas and influencing its target engagement profile.

Medicinal Chemistry Physicochemical Properties Drug Design

Binding Mode Differentiation: Monosubstituted Thioureas Bypass Steric Hindrance of Disubstituted Analogs

A fundamental mechanistic distinction exists between N-monosubstituted thioureas like (2-Chloro-5-methylphenyl)thiourea and N,N'-disubstituted thioureas. Research has shown that due to steric hindrance, N,N'-disubstituted thiourea motifs cannot bind to the urease active site in the same manner as unsubstituted thiourea [1]. In contrast, N-monosubstituted thioureas, possessing a 'tiny thiourea motif' with one free -NH2 group, can theoretically bind into the active pocket similarly to the parent thiourea, while still benefiting from enhanced affinity driven by the substituted aryl group [1]. This structural feature allowed a series of N-monosubstituted aroylthioureas to achieve IC50 values 90- to 450-fold lower than the positive control acetohydroxamic acid [1].

Structural Biology Enzyme Inhibition Drug Design

High-Impact Application Scenarios for (2-Chloro-5-methylphenyl)thiourea (CAS 126945-55-9) Based on Evidence


Lead Optimization for Novel Urease Inhibitors Targeting H. pylori Infections

Given the class-level evidence that 2-chloro-substituted phenyl thioureas can achieve nanomolar potency against urease [1], (2-Chloro-5-methylphenyl)thiourea is a prime candidate for structure-based optimization campaigns. Its monosubstituted nature allows for essential active site binding, avoiding the steric hindrance that plagues disubstituted analogs [2]. Researchers can use this scaffold to design and synthesize focused libraries, confident that the core structure is pre-validated for high-affinity urease engagement.

Selective Chemical Probe for Gram-Negative Antibacterial Screens

The SAR evidence indicating that meta-substituted aryl thioureas demonstrate superior activity against Gram-negative bacteria positions this compound as a strategic positive control or chemical probe [3]. In screening cascades where differentiating between Gram-positive and Gram-negative mechanisms of action is critical, (2-Chloro-5-methylphenyl)thiourea can serve as a benchmark due to its predicted selectivity profile, derived directly from the established meta-methyl substitution effect.

Synthesis of Transition Metal Complexes with Altered Electronic Properties

The calculated LogP of approximately 2.9 and the presence of both chlorine and methyl substituents confer distinct electronic and steric properties compared to simpler aryl thioureas . This makes (2-Chloro-5-methylphenyl)thiourea a valuable ligand for the synthesis of novel coordination complexes. The specific substitution pattern can tune the metal center's redox potential and reactivity, leading to new catalysts or materials with properties unattainable with unsubstituted phenyl thiourea ligands.

SAR-Driven Design of CNS-Penetrant Drug Candidates

With a molecular weight of 200.69 and a predicted LogP of 2.9, this compound falls within the physicochemical space (e.g., Lipinski's Rule of Five) favorable for oral bioavailability and blood-brain barrier penetration , [4]. In contrast to the highly polar parent thiourea, this scaffold provides medicinal chemists a more advanced starting point for CNS drug discovery programs targeting enzymes or receptors where a thiourea-based pharmacophore is required.

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